molecular formula C9H9N3OS B3023105 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 846036-77-9

2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B3023105
CAS No.: 846036-77-9
M. Wt: 207.25 g/mol
InChI Key: QELLOHDXPWBISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, also known as 4-METHYL-2-(METHYLSULFANYL)-7H,8H-PYRIDO[2,3-D]PYRIMIDIN-7-ONE, is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines are known to target several receptors in the body . They have been studied extensively for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines, in general, are known to interact with their targets by inhibiting their activities . This inhibition can lead to changes in the cellular processes controlled by these targets, potentially leading to the observed pharmacological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can affect signal transduction pathways involved in cell growth and differentiation . Similarly, inhibition of phosphatidylinositol-3 kinase can impact pathways related to cell survival and proliferation .

Result of Action

The result of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its potential antitumor activity, it may lead to the inhibition of cancer cell growth and proliferation . .

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-6-3-4-7(13)11-8(6)12-9(10-5)14-2/h3-4H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELLOHDXPWBISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=NC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 4
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 6
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.